3-(Difluoromethyl)-6-fluoro-2-methylpyridine

Beschreibung

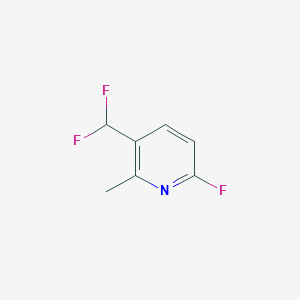

3-(Difluoromethyl)-6-fluoro-2-methylpyridine is a fluorinated pyridine derivative characterized by a difluoromethyl group at the 3-position, a fluorine atom at the 6-position, and a methyl group at the 2-position of the pyridine ring. This compound is notable for its role as a key intermediate in the synthesis of pharmaceuticals, particularly kinetoplastid inhibitors, as seen in the development of clinical candidate LXE408 . Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions, which enable efficient integration of boronic acid derivatives with halogenated pyridine precursors .

Eigenschaften

Molekularformel |

C7H6F3N |

|---|---|

Molekulargewicht |

161.12 g/mol |

IUPAC-Name |

3-(difluoromethyl)-6-fluoro-2-methylpyridine |

InChI |

InChI=1S/C7H6F3N/c1-4-5(7(9)10)2-3-6(8)11-4/h2-3,7H,1H3 |

InChI-Schlüssel |

PRKAECAMPXXGTC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)F)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-6-fluoro-2-methylpyridine typically involves the introduction of difluoromethyl and fluoro groups onto a pyridine ring. One common method involves the use of difluoromethylation reagents in the presence of a catalyst. For example, difluoromethylation can be achieved using difluoromethyl sulfone as a reagent under photocatalytic conditions . Another approach involves the use of difluoroacetic acid derivatives in the presence of a base and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of difluoroacetyl fluoride and chloroform in the presence of sodium hypochlorite as an oxidizing agent . This method is advantageous due to its high yield and the availability of raw materials.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)-6-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Difluoromethyl Sulfone: Used in difluoromethylation reactions under photocatalytic conditions.

Sodium Hypochlorite: Used as an oxidizing agent in industrial production.

Transition Metal Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

The major products formed from the reactions of this compound include various fluorinated derivatives and heterocyclic compounds. These products have applications in pharmaceuticals, agrochemicals, and material science.

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)-6-fluoro-2-methylpyridine has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique chemical properties and ability to interact with biological targets.

Agrochemicals: The compound is used in the synthesis of fungicides and herbicides, providing effective control of various pests and diseases.

Material Science: The compound is used in the development of advanced materials with improved properties, such as increased stability and solubility.

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)-6-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to therapeutic effects . The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, contributing to its efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridine Derivatives

Pyridine derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science. Below, we compare 3-(Difluoromethyl)-6-fluoro-2-methylpyridine with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic utility.

Table 1: Comparative Analysis of Pyridine Derivatives

Key Observations:

Substituent Effects on Reactivity: The difluoromethyl group in this compound enhances metabolic stability compared to non-fluorinated analogs, a critical feature for drug candidates . In contrast, trifluoromethyl groups (e.g., in 2-Chloro-5-trifluoromethylpyridine) offer greater electron-withdrawing effects, improving resistance to oxidative degradation.

Synthetic Accessibility :

- Suzuki coupling, used for this compound, allows precise control over substituent placement, unlike traditional halogenation methods . This contrasts with 2,6-Difluoropyridine, which relies on less selective halogen-exchange reactions.

Spectroscopic Differentiation :

- The ¹H NMR spectrum of this compound (δ 10.36 ppm, singlet for the amide proton) distinguishes it from analogs like 4-Fluoro-3-methylpyridine, which lacks such deshielded protons due to simpler substitution patterns .

Biologische Aktivität

3-(Difluoromethyl)-6-fluoro-2-methylpyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

- Molecular Formula : C7H6F3N

- CAS Number : 1804703-96-5

- Molecular Weight : 165.13 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The difluoromethyl and fluoro groups enhance the compound's lipophilicity and electronic properties, which may facilitate its interaction with biomolecules.

Target Interactions

- Enzyme Inhibition : The compound has shown promising results as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For example, studies indicate that it may act as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in malaria parasites .

- Antimicrobial Activity : Preliminary research suggests that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibiotic agent.

Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Pyridine derivative | Antimalarial, antimicrobial |

| Pyrido[2,3-b]pyrazine | Heterocyclic compound | Anticancer, electrochemical sensing |

| Quinoxaline | Fused bicyclic compound | Antimicrobial, anticancer |

Applications

- Medicinal Chemistry : The unique structural attributes of this compound make it a valuable scaffold for drug design, particularly in developing new antimalarial and antimicrobial agents.

- Agricultural Chemistry : Given the increasing interest in organofluorine compounds for agrochemical applications, this compound may also be explored for its potential use in crop protection strategies against pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(difluoromethyl)-6-fluoro-2-methylpyridine, and how can fluorinating agents be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and fluorination steps. For example, introducing fluorine atoms onto the pyridine ring can be achieved using potassium fluoride in dimethyl sulfoxide (DMSO) under controlled heating (60–80°C) . Difluoromethyl groups may be incorporated via nucleophilic substitution with reagents like (diethylamino)sulfur trifluoride (DAST) or electrophilic fluorinating agents such as N-fluorobis(trifluoromethanesulfonyl)imide (selectivity depends on steric and electronic effects of intermediates) . Optimization requires monitoring reaction kinetics via TLC or LCMS (e.g., m/z values for intermediates) .

Q. How can LCMS and HPLC be utilized to characterize intermediates and final products?

- Methodological Answer : LCMS provides molecular ion peaks (e.g., [M+H]⁺) for mass confirmation, while HPLC retention times (e.g., 1.31–1.37 minutes under SMD-TFA05 conditions) validate purity and structural consistency . For precise quantification, calibrate retention times against known standards and use high-resolution mass spectrometry (HRMS) to resolve isotopic patterns, particularly for chlorine/fluorine-containing derivatives .

Q. Why are difluoromethyl and fluoro substituents strategically important in pharmaceutical analogs?

- Methodological Answer : Fluorine atoms enhance metabolic stability and bioavailability by reducing basicity of adjacent amines and forming strong dipole interactions with target proteins. Difluoromethyl groups act as bioisosteres for hydroxyl or methyl groups, improving binding affinity while resisting oxidative metabolism . Comparative studies of analogs (e.g., 3,6-dichloro-2-(difluoromethyl)pyridine) show enhanced pharmacokinetic profiles due to these substituents .

Advanced Research Questions

Q. How can regioselectivity challenges in difluoromethylation be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example, using a methyl group at the 2-position of pyridine can sterically guide fluorination to the 6-position. Computational modeling (DFT) predicts favorable transition states, while experimental validation via ¹⁹F-NMR tracks intermediate formation . Adjusting solvent polarity (e.g., switching from THF to DMF) can further modulate selectivity .

Q. What strategies resolve contradictions in biological activity data for difluoromethylpyridine derivatives?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from impurities or stereochemical variations. Reproduce results using ultra-pure samples (>99% HPLC purity) and conduct enantioselective synthesis. For example, isolate stereoisomers via chiral chromatography and compare their activities . Additionally, molecular docking studies can clarify whether activity differences stem from binding mode variations .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact reactivity in cross-coupling reactions?

- Methodological Answer : Methyl groups enhance electron density at the pyridine ring, facilitating Suzuki-Miyaura couplings with arylboronic acids. In contrast, trifluoromethyl groups (electron-withdrawing) require palladium catalysts with stronger oxidative addition capacity (e.g., PdCl₂(dppf)). Compare kinetic data (e.g., turnover frequency) for 2-methyl vs. 2-trifluoromethyl analogs to optimize catalyst selection .

Q. What advanced techniques validate the stereoelectronic effects of difluoromethyl groups in target binding?

- Methodological Answer : Use X-ray crystallography to resolve protein-ligand complexes, highlighting C–F⋯H–N or C–F⋯π interactions. Complement with isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy changes. For example, analogs lacking difluoromethyl groups show 10-fold lower affinity in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.